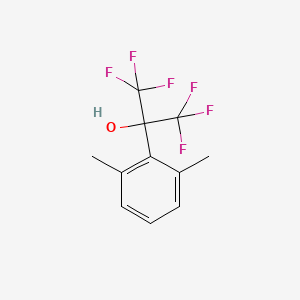
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol is an organic compound characterized by the presence of a hexafluoro-2-propanol group attached to a 2,6-dimethylphenyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)hexafluoro-2-propanol typically involves the reaction of hexafluoropropylene with 2,6-dimethylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compound .
化学反应分析
Types of Reactions
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hexafluoro-2-propanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
科学研究应用
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2,6-Dimethylphenyl)hexafluoro-2-propanol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. Its high polarity and hydrogen-bonding ability enhance its reactivity and solubilizing properties, making it effective in various chemical and biochemical processes .
相似化合物的比较
Similar Compounds
Hexafluoroisopropanol: Shares similar properties but lacks the 2,6-dimethylphenyl group.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with different reactivity and applications.
Uniqueness
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol is unique due to the presence of both the hexafluoro-2-propanol and 2,6-dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both high polarity and specific aromatic interactions are required .
生物活性
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol, commonly referred to as HFIP (hexafluoro-2-propanol), is a specialized fluoroalcohol that has garnered attention in various scientific fields due to its unique properties and biological activities. This article delves into the biological activity of HFIP, highlighting its mechanisms of action, potential applications, and relevant case studies.
HFIP is characterized by its high density, low viscosity, and strong hydrogen bonding capabilities. It is a colorless liquid that is transparent to UV light and has a pKa of approximately 9.3, making it relatively acidic compared to other alcohols. These properties facilitate its use as a solvent in organic synthesis and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃F₆O |
| Density | High |
| Viscosity | Low |
| Refractive Index | Low |
| pKa | 9.3 |
| Solvent Type | Polar |
HFIP exhibits several biological activities that are primarily attributed to its ability to interact with various biomolecules. It has been shown to enhance the solubility of peptides and proteins, facilitating their study in biochemical applications. Furthermore, HFIP acts as a solvent that can stabilize protein structures, particularly β-sheet aggregates.
Toxicity and Safety Profile
Despite its utility, HFIP is known to be a strong irritant to skin and eyes. Animal studies indicate low acute toxicity; however, it has been classified under reproductive toxicity category 2 due to potential adverse effects on fertility. The compound is rapidly metabolized in the body into non-genotoxic metabolites, which are then conjugated with glucuronic acid for elimination.
Case Studies
- Anesthetic Applications : HFIP serves as both a precursor and a metabolite of sevoflurane, an inhalation anesthetic. Research indicates that HFIP is inactive and non-genotoxic, which supports its safety profile in medical applications .
- Biodegradation Studies : A study on the biodegradation of 2,6-dimethylphenol (a related compound) revealed insights into the genetic and biochemical pathways involved in its breakdown by microbial strains . This research highlights the potential for HFIP's derivatives in environmental applications.
- Friedel-Crafts Acylation : HFIP has been utilized as a solvent for Friedel-Crafts acylation reactions, demonstrating its effectiveness in facilitating organic reactions at room temperature without significant side reactions . This underscores its role in synthetic organic chemistry.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Solubilization | Enhances solubility of peptides and proteins |
| Anesthetic Precursor | Involved in metabolism of sevoflurane |
| Organic Synthesis | Effective solvent for Friedel-Crafts reactions |
| Toxicity | Low acute toxicity but strong irritant |
Research Findings
Recent studies have focused on the implications of HFIP in various fields:
- Biochemistry : Its ability to solubilize proteins has made it invaluable in studies involving protein folding and aggregation.
- Organic Chemistry : HFIP's unique solvent properties have led to innovative reaction pathways that were previously difficult to achieve with traditional solvents.
- Toxicological Assessments : Ongoing evaluations continue to assess the long-term effects of HFIP exposure on human health and the environment.
属性
分子式 |
C11H10F6O |
|---|---|
分子量 |
272.19 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6-4-3-5-7(2)8(6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 |
InChI 键 |
JRZQBGUBUOJBEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















